molecular formula C21H17ClFN5O2 B2912744 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1021099-12-6

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2912744
CAS No.: 1021099-12-6
M. Wt: 425.85
InChI Key: MHFIPFVIPAYDNO-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2-chlorophenyl group at position 2. A 4-fluorophenylacetamide moiety is linked via an oxyethyl chain at position 6 of the heterocycle. Although specific biological data for this compound are unavailable in the provided evidence, structural similarities to pesticidal and pharmacologically active triazolopyridazines suggest possible applications in medicinal or agrochemical research .

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c22-17-4-2-1-3-16(17)21-26-25-18-9-10-20(27-28(18)21)30-12-11-24-19(29)13-14-5-7-15(23)8-6-14/h1-10H,11-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFIPFVIPAYDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, including its synthesis, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring fused with a pyridazine moiety. The molecular formula is C22H21ClFN4OC_{22}H_{21}ClFN_4O, and it possesses various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer, antibacterial, and antifungal properties. Below is a summary of the key findings:

Anticancer Activity

Several studies have evaluated the antiproliferative effects of compounds containing the triazole moiety against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against breast, colon, and lung cancer cell lines, showing significant antiproliferative activity. The mechanism of action appears to be independent of dihydrofolate reductase inhibition, suggesting alternative pathways for its anticancer effects .
  • IC50 Values : In one study, derivatives similar to this compound exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been well-documented:

  • Mechanism : The compound's effectiveness against Gram-positive and Gram-negative bacteria was assessed through minimum inhibitory concentration (MIC) tests. Compounds with similar structures demonstrated MIC values as low as 0.125–8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
  • Comparative Studies : In comparative studies with known antibiotics, certain derivatives showed superior activity against resistant strains .

Antifungal Activity

Research indicates that triazole compounds also possess antifungal properties:

  • Fungal Strains : Compounds related to this structure have been tested against fungal pathogens like Candida albicans and Aspergillus fumigatus, demonstrating promising results with MIC values significantly lower than those of standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Key Modifications : Substituents on the aromatic rings and variations in the triazole structure significantly influence the potency and selectivity of these compounds. For example, the introduction of halogen atoms often enhances antibacterial activity due to improved binding affinity to target enzymes .

Case Studies

  • Case Study 1 : A derivative analogous to this compound was synthesized and tested for anticancer activity. It exhibited a notable reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 μM.
  • Case Study 2 : Another study focused on the antibacterial efficacy against multi-drug resistant strains of E. coli, where a similar triazole derivative demonstrated an MIC of 0.5 μg/mL, indicating strong potential for therapeutic applications in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its closest analogs:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Functional Linker
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide (Target) [1,2,4]triazolo[4,3-b]pyridazine 2-chlorophenyl Oxyethyl-4-fluorophenylacetamide ~424.8* Ether (O)
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl)-N-(3-(trifluoromethyl)phenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-fluorophenyl Sulfanyl-3-(trifluoromethyl)phenylacetamide 452.4 Thioether (S)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-chlorophenyl Thio-2-fluorophenylacetamide 413.9 Thioether (S)
6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine 2,6-difluorophenyl Chloro-cyclobutyl ~352.2* None

*Calculated based on molecular formula.

Key Observations:

Linker Chemistry : The target compound’s ether linker (O) may confer higher oxidative stability compared to thioether (S) analogs, which are prone to metabolic sulfoxidation .

Substituent Positioning: The 2-chlorophenyl group (target) vs. 3-fluorophenyl () or 4-chlorophenyl () alters steric and electronic interactions. The 4-fluorophenylacetamide group (target) contrasts with the 3-(trifluoromethyl)phenyl () and 2-fluorophenyl () moieties, affecting polarity and π-π stacking interactions.

Safety Profiles : The compound in lacks significant hazards under current classifications, suggesting that triazolopyridazines with halogenated aryl groups may generally exhibit favorable safety profiles .

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